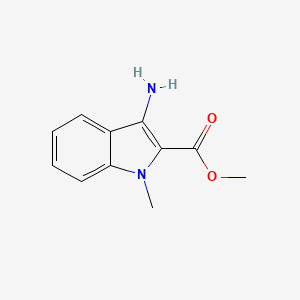![molecular formula C21H21N5O5S B2940653 Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-88-0](/img/structure/B2940653.png)
Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an ester, containing a benzyl group, a nitrobenzoyl group, and a triazole ring. Ester compounds are often used in a wide range of applications, from plastics to pharmaceuticals . The presence of a nitro group could indicate potential reactivity, and the triazole ring is a common feature in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a ring structure. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. Esters generally have pleasant smells and are often used in perfumes and flavorings .科学的研究の応用
Anticancer Agent Development
This compound has been studied for its potential as an anticancer agent . The presence of the 1,2,4-triazole moiety is significant as it’s known for a wide range of biological activities. Research indicates that derivatives of this compound can exhibit potent inhibitory activities against certain cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values that are competitive with reference drugs like doxorubicin . This suggests that the compound could be used as a platform for developing more selective and potent anticancer molecules.
Selective Cytotoxicity
The compound’s derivatives have shown selective cytotoxicity towards cancer cells while demonstrating very weak effects on normal cells . This selectivity is crucial in cancer treatment, as it minimizes damage to healthy tissues and reduces side effects, which is a significant challenge in chemotherapy.
Apoptosis Induction
Further investigations into the compound’s derivatives have revealed their ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a targeted way of eliminating cancer cells, and compounds that can trigger this process are valuable in the development of anticancer therapies.
Quantitative Structure-Activity Relationship (QSAR) Studies
The compound’s structure has been used in QSAR studies to predict the anticancer activity of new derivatives . QSAR models help in understanding the relationship between chemical structure and biological activity, which is essential for designing new drugs with improved efficacy.
Chemical Intermediate
As a chemical intermediate, this compound can be involved in the synthesis of a variety of other compounds with diverse biological activities. It can serve as a precursor in the synthesis of more complex molecules for pharmaceutical applications .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-2-31-19(27)14-32-21-24-23-18(25(21)13-15-6-4-3-5-7-15)12-22-20(28)16-8-10-17(11-9-16)26(29)30/h3-11H,2,12-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAUHVVZGJTBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

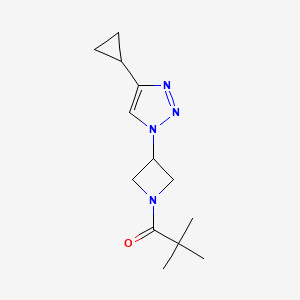

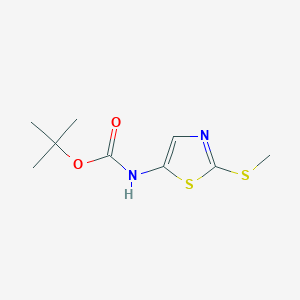
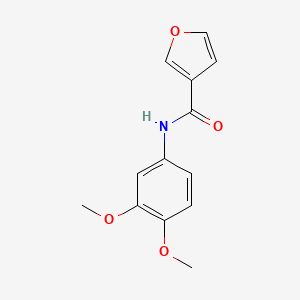
![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2940580.png)
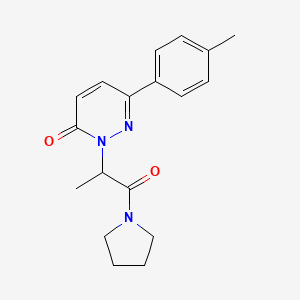
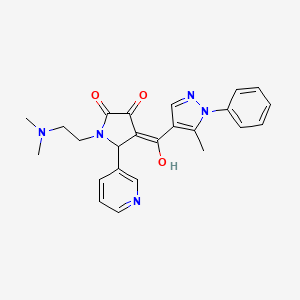

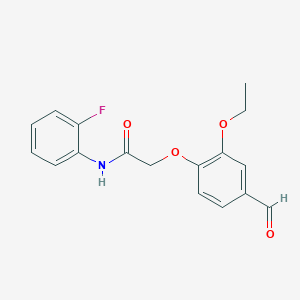
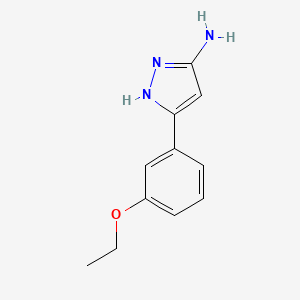
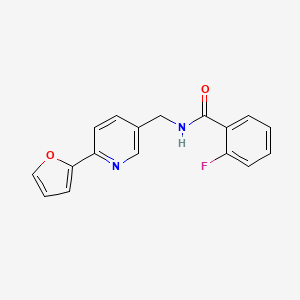
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2940591.png)
